molecular formula C20H12BrN3O5S2 B11618914 11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione CAS No. 4842-18-6

11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

Cat. No.: B11618914
CAS No.: 4842-18-6
M. Wt: 518.4 g/mol
InChI Key: LFODMOSKFXPBHF-UHFFFAOYSA-N
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Description

11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[73003,7]dodec-3(7)-ene-5,10,12-trione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the bromine and nitro groups through electrophilic aromatic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of reagents to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can produce a wide range of substituted compounds.

Scientific Research Applications

11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism by which 11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form specific interactions, influencing biological pathways and processes. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 11-(4-chlorophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
  • 11-(4-fluorophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

Uniqueness

Compared to similar compounds, 11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione stands out due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This unique feature makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

4842-18-6

Molecular Formula

C20H12BrN3O5S2

Molecular Weight

518.4 g/mol

IUPAC Name

11-(4-bromophenyl)-8-(3-nitrophenyl)-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione

InChI

InChI=1S/C20H12BrN3O5S2/c21-10-4-6-11(7-5-10)23-18(25)14-13(9-2-1-3-12(8-9)24(28)29)15-17(22-20(27)31-15)30-16(14)19(23)26/h1-8,13-14,16H,(H,22,27)

InChI Key

LFODMOSKFXPBHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)Br)SC5=C2SC(=O)N5

Origin of Product

United States

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